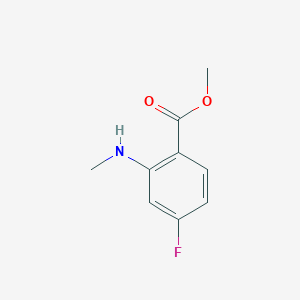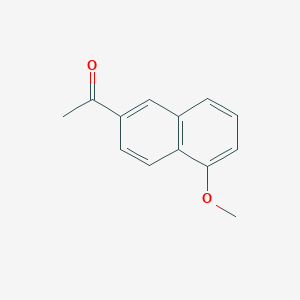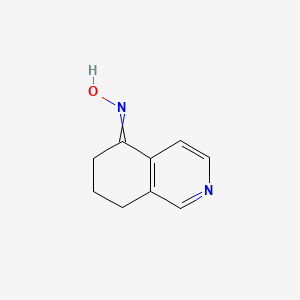
7,8-Dihydroisoquinolin-5(6H)-one oxime
Descripción general
Descripción
7,8-Dihydroisoquinolin-5(6H)-one oxime is a heterocyclic compound with the molecular formula C9H10N2O. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime typically involves the reaction of 7,8-Dihydro-6H-isoquinolin-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroisoquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
7,8-Dihydroisoquinolin-5(6H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one oxime is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime group. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8-Dihydro-6H-quinolin-5-one oxime
- 6,7-Dihydro-5H-isoquinolin-8-one
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
7,8-Dihydroisoquinolin-5(6H)-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2 |
Clave InChI |
ODZAZPZPVLNASI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CN=C2)C(=NO)C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

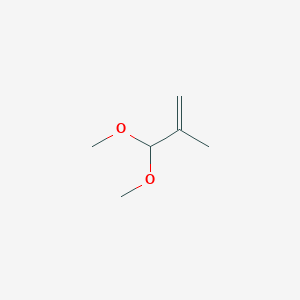
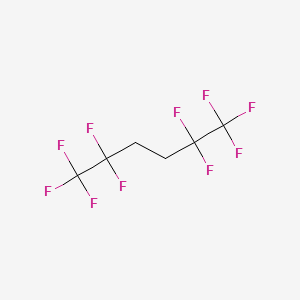
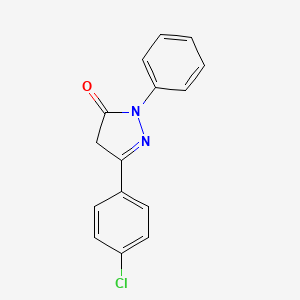
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
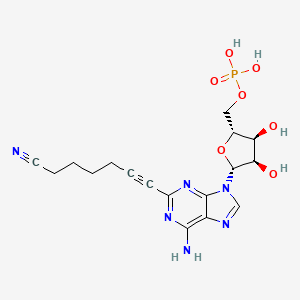


![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
